9-Chloro-9-methyl-9H-fluorene
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Overview
Description
9-Chloro-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a chlorine atom and a methyl group attached to the ninth carbon of the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-methyl-9H-fluorene typically involves the chlorination of 9-methyl-9H-fluorene. One common method includes the reaction of 9-methyl-9H-fluorene with a chlorinating agent such as phosphorus trichloride (PCl3) in the presence of a base like n-butyllithium. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective chlorination at the ninth position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9-methyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction can lead to the formation of fluorenone or fluorene derivatives .
Scientific Research Applications
9-Chloro-9-methyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Chloro-9-methyl-9H-fluorene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis, highlighting its utility in organic synthesis.
2,7-Dichloro-9H-fluorene: Contains additional chlorine atoms, which can influence its reactivity and applications.
Uniqueness
9-Chloro-9-methyl-9H-fluorene is unique due to the presence of both a chlorine atom and a methyl group at the ninth position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
188541-54-0 |
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Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
9-chloro-9-methylfluorene |
InChI |
InChI=1S/C14H11Cl/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 |
InChI Key |
FGIWPZUPDXFHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origin of Product |
United States |
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